molecular formula C22H30N2O4 B442275 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine

Cat. No.: B442275
M. Wt: 386.5g/mol
InChI Key: WMVQQWFXQKSASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This compound, in particular, features two dimethoxybenzyl groups attached to a piperazine ring, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with 2,3-dimethoxybenzyl chloride and 2,5-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding methyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,5-dimethoxybenzaldehyde.

    Reduction: Formation of 2,3-dimethoxytoluene or 2,5-dimethoxytoluene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxybenzyl)piperazine
  • 1-(2,5-Dimethoxybenzyl)piperazine
  • 1-(2,3,4-Trimethoxybenzyl)piperazine

Uniqueness

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine is unique due to the presence of two different dimethoxybenzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O4/c1-25-19-8-9-20(26-2)18(14-19)16-24-12-10-23(11-13-24)15-17-6-5-7-21(27-3)22(17)28-4/h5-9,14H,10-13,15-16H2,1-4H3

InChI Key

WMVQQWFXQKSASM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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